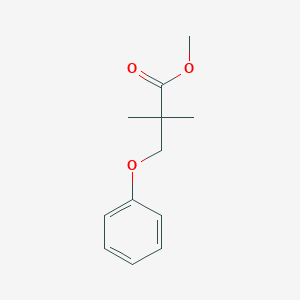

Methyl 2,2-dimethyl-3-phenoxypropanoate

Description

Methyl 2,2-dimethyl-3-phenoxypropanoate is an ester derivative characterized by a propanoate backbone with a methyl ester group, two methyl substituents at the C2 position, and a phenoxy group at the C3 position. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol (estimated based on structural analogs) . The phenoxy group may enhance stability and influence reactivity compared to ketone or alkyl-substituted analogs.

Properties

CAS No. |

651729-70-3 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 2,2-dimethyl-3-phenoxypropanoate |

InChI |

InChI=1S/C12H16O3/c1-12(2,11(13)14-3)9-15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

VNYYGZJREMVFBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares Methyl 2,2-dimethyl-3-phenoxypropanoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Ethyl 2,2-Dimethyl-3-Oxo-3-Phenylpropanoate (CAS 25491-42-3)

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : 220.26 g/mol

- Boiling Point : 290.6°C at 760 mmHg

- Density : 1.063 g/cm³

- Key Functional Groups : β-Ketoester (3-oxo-3-phenyl), ethyl ester.

Comparison :

- Substituent Effects: The 3-oxo-3-phenyl group in this compound introduces a ketone, enabling keto-enol tautomerism and reactivity in condensations (e.g., Claisen or aldol reactions). In contrast, the phenoxy group in the target compound replaces the ketone with an ether linkage, reducing electrophilicity at C3 but enhancing hydrolytic stability.

- Physical Properties: The methyl ester in the target compound likely reduces boiling point slightly compared to the ethyl analog due to a smaller alkyl chain.

- Reactivity: The β-ketoester in the ethyl derivative is more reactive toward nucleophiles, whereas the phenoxy ether in the target compound may favor electrophilic aromatic substitution or oxidation reactions.

2,2-Difluoro-3-Oxo-3-Phenylpropanoate Derivatives

- Example: Benzyl 2,2-difluoro-3-oxo-3-phenylpropanoate

- Molecular Formula : C₁₆H₁₂F₂O₃

- Key Functional Groups : Difluoro substitution at C2, β-ketoester.

Comparison :

- Electron-Withdrawing Effects : The difluoro substituents in these analogs increase electronegativity at C2, polarizing the carbonyl group and enhancing reactivity toward nucleophilic attack. This contrasts with the electron-donating methyl groups in the target compound, which stabilize the ester carbonyl.

- Applications: Difluoro derivatives are often used in medicinal chemistry for metabolic stability. The target compound’s phenoxy group may offer similar stability but through steric hindrance rather than electronic effects.

Preparation Methods

Procedure :

Key Considerations :

-

Excess methanol drives the equilibrium toward ester formation.

-

Acidic workup neutralizes residual catalyst and unreacted starting material.

Aldol Addition with Silyl Ketene Acetal

A two-step process involving aldol addition followed by esterification is highly efficient for introducing both the phenoxy and dimethyl groups.

Procedure 2:

-

Aldol Reaction :

-

React methyl trimethylsilyl dimethylketene acetal (1.5 eq) with phenoxyacetaldehyde (1.0 eq) in tetrahydrofuran (THF) using Amb-F (5 mol%) as a catalyst at 60°C for 3 hours.

-

-

Hydrolysis and Esterification :

-

Treat the intermediate with Dowex-H (20 mol%) in THF at 30°C for 5 hours.

-

Extract with diethyl ether, dry over MgSO<sub>4</sub>, and purify via column chromatography.

-

Yield: 80–89%2.

-

Advantages :

-

High regioselectivity due to the steric bulk of the silyl ketene acetal.

-

Amb-F (a fluorous-tagged catalyst) enables easy separation and recycling2.

Nucleophilic Substitution of Halogenated Precursors

This method substitutes a halogen atom (e.g., bromide) at the β-position of the propanoate ester with a phenoxide nucleophile.

Procedure 3:

-

Synthesis of Bromo Intermediate :

-

Prepare methyl 2,2-dimethyl-3-bromopropanoate via radical bromination of methyl isobutyrate using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

-

-

Phenoxy Substitution :

-

React the bromo intermediate (1.0 eq) with sodium phenoxide (1.2 eq) in dimethylformamide (DMF) at 80°C for 12 hours.

-

Yield: 60–75% after distillation3.

-

Limitations :

-

Competing elimination reactions may reduce yield.

-

Requires anhydrous conditions to prevent hydrolysis of the phenoxide.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction couples a secondary alcohol with phenol to form the phenoxy group, followed by esterification.

Procedure :

-

Alcohol Preparation :

-

Synthesize methyl 2,2-dimethyl-3-hydroxypropanoate via reduction of the corresponding ketone (e.g., using NaBH<sub>4</sub>).

-

-

Mitsunobu Coupling :

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Conditions | Advantages |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | H<sub>2</sub>SO<sub>4</sub>, MeOH | 70–85 | Reflux, 6–12 h | Simple, scalable |

| Aldol Addition | Amb-F, Dowex-H | 80–89 | 60°C (3 h), 30°C (5 h) | High selectivity, catalyst recycling |

| Nucleophilic Substitution | NaOPh, DMF | 60–75 | 80°C, 12 h | Direct C-O bond formation |

| Mitsunobu Reaction | DEAD, PPh<sub>3</sub> | 50–65 | 0°C to rt, 24 h | Versatile for hindered alcohols |

Q & A

Basic: How can reaction conditions be optimized for synthesizing Methyl 2,2-dimethyl-3-phenoxypropanoate to maximize yield and purity?

Methodological Answer:

Optimization involves adjusting temperature, solvent polarity, and catalyst selection. For example, reflux conditions (e.g., in toluene or THF) paired with bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can enhance nucleophilic substitution efficiency. Evidence from analogous ester syntheses highlights that maintaining anhydrous conditions and controlled stoichiometry reduces side reactions like ester hydrolysis or unwanted alkylation . A stepwise protocol might include:

Deprotonation: Use NaH in THF at 0–5°C to activate the phenoxy nucleophile.

Alkylation: Introduce methyl 2,2-dimethylpropanoate precursor under inert atmosphere.

Work-up: Quench with aqueous NH₄Cl and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Basic: What analytical techniques are recommended for identifying synthetic by-products in this compound?

Methodological Answer:

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is ideal for separating and identifying low-concentration impurities. For example, emphasizes using reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) to resolve structurally similar by-products like unreacted precursors or ester hydrolysis products. Quantification can be achieved via UV detection at 210–260 nm. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) further confirms structural anomalies, such as residual solvent peaks or regiochemical isomers .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

Density functional theory (DFT) calculations and molecular docking simulations assess electronic properties and target binding. For instance:

- Lipophilicity (LogP): Predict using software like ChemAxon or ACD/Labs to evaluate membrane permeability.

- ADMET Profiles: Tools like SwissADME or ADMETLab2.0 estimate absorption, metabolism, and toxicity.

- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., esterases) or receptors, leveraging crystallographic data from PubChem .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Measure IC₅₀ values against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent for thiol-reactive products.

- Cell Viability Assays: MTT or resazurin-based tests assess cytotoxicity in human cell lines (e.g., HEK293 or HepG2).

- Receptor Binding: Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for GPCRs or ion channels. Reference protocols from and recommend validating results with positive controls (e.g., known inhibitors) and triplicate runs .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Key signals include the phenoxy aromatic protons (δ 6.8–7.4 ppm), methyl ester singlet (δ 3.6–3.8 ppm), and geminal dimethyl groups (δ 1.2–1.4 ppm).

- ¹³C NMR: Confirm ester carbonyl (δ 170–175 ppm) and quaternary carbons (δ 40–50 ppm).

- IR Spectroscopy: Ester C=O stretch (~1740 cm⁻¹) and aromatic C-O-C (1250 cm⁻¹). Compare with PubChem data for validation .

Advanced: How should stability studies be designed to assess degradation pathways under varying conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) stress.

- Analytical Monitoring: Track degradation via HPLC-UV at intervals (0, 1, 3, 7 days). Mass spectrometry identifies breakdown products (e.g., hydrolyzed carboxylic acid).

- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life. and recommend storage at 2–8°C in sealed, moisture-free containers .

Advanced: How do structural modifications to the phenoxy or ester groups alter the compound’s reactivity?

Methodological Answer:

- Electron-Withdrawing Substituents: Fluorine or nitro groups on the phenyl ring increase electrophilicity, accelerating nucleophilic attack (e.g., in esterase-mediated hydrolysis).

- Steric Effects: Bulky substituents (e.g., tert-butyl) at the 2,2-dimethyl position hinder enzymatic degradation, as shown in fluorinated analogs ( ).

- Ester Isosteres: Replacing the methyl ester with ethyl or benzyl groups modifies logP and metabolic stability. Comparative studies require parallel synthesis and bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.